molecular formula C16H13BrClNO2 B6093743 2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide

Cat. No.: B6093743
M. Wt: 366.63 g/mol
InChI Key: UEMHBONBUSYQEP-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide is an organic compound with the molecular formula C16H13BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a propanoyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Propanoylation: The attachment of a propanoyl group to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the intermediate with an amine.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the propanoyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the propanoyl group.

    Benzamide, 2-bromo-: Similar structure but lacks the chlorine and propanoyl groups.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but contains a fluorine atom instead of chlorine.

Uniqueness

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide is unique due to the combination of bromine, chlorine, and propanoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c1-2-15(20)12-9-10(18)7-8-14(12)19-16(21)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMHBONBUSYQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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